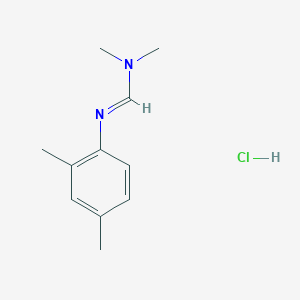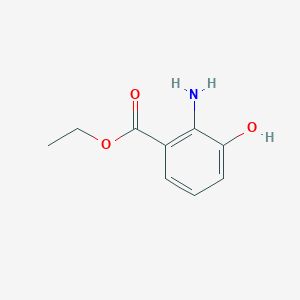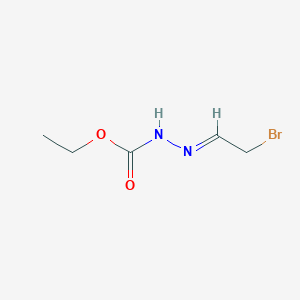
5-メチルチオフェン-2-アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylthiophen-2-amine hydrochloride (CAS Number: 41940-48-1) is a chemical compound with a molecular weight of 149.64 . It has the IUPAC name 5-methyl-2-thienylamine hydrochloride .
Molecular Structure Analysis
The molecular structure of 5-Methylthiophen-2-amine hydrochloride is represented by the linear formula C5H7NS.ClH . The InChI code for this compound is 1S/C5H7NS.ClH/c1-4-2-3-5 (6)7-4;/h2-3H,6H2,1H3;1H .
Physical And Chemical Properties Analysis
5-Methylthiophen-2-amine hydrochloride is stored at refrigerated temperatures .
科学的研究の応用
腐食防止
この化合物は、金属の腐食抑制のための新規誘導体の合成に使用されてきました。 ある研究では、MTPOとして知られる誘導体の合成が報告されており、酸性環境における軟鋼の保護に大きな可能性を示しています .
抗結核活性
5-メチルチオフェン-2-アミン塩酸塩から合成されたものを含むチオフェン誘導体は、抗結核特性について研究されてきました。 これらの化合物は、結核菌に対して有望な結果を示しています .
医薬品化学
チオフェン系アナログは、その潜在的な生物学的活性のためにますます注目されています。 それらは、抗菌性、抗炎症性、または抗癌性などのさまざまな生物学的効果を持つ高度な化合物を開発するために探索されています .
Safety and Hazards
作用機序
Target of Action
Similar compounds such as methylphenidate have been shown to act as norepinephrine and dopamine reuptake inhibitors
Mode of Action
It is suggested that similar compounds increase the presence of neurotransmitters in the extraneuronal space, thereby prolonging their action . This could potentially be the case for 5-Methylthiophen-2-amine hydrochloride, but more research is needed to confirm this.
Biochemical Pathways
It is known that thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects
Pharmacokinetics
It is known that the compound is a colorless to white crystal powder that is soluble in water and ethanol. This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
A compound with a similar structure, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, showed anticonvulsant activity in animal models of epilepsy . This suggests that 5-Methylthiophen-2-amine hydrochloride may have similar effects, but more research is needed to confirm this.
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c
生化学分析
Biochemical Properties
5-Methylthiophen-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the binding of 5-Methylthiophen-2-amine hydrochloride to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
5-Methylthiophen-2-amine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, 5-Methylthiophen-2-amine hydrochloride can impact cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of 5-Methylthiophen-2-amine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 5-Methylthiophen-2-amine hydrochloride binds to specific sites on enzymes, altering their conformation and activity. This can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction . Additionally, 5-Methylthiophen-2-amine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylthiophen-2-amine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methylthiophen-2-amine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 5-Methylthiophen-2-amine hydrochloride has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 5-Methylthiophen-2-amine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 5-Methylthiophen-2-amine hydrochloride can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
5-Methylthiophen-2-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels within the cell. Additionally, 5-Methylthiophen-2-amine hydrochloride can influence the production of reactive oxygen species (ROS), which are involved in cellular signaling and stress responses .
Transport and Distribution
The transport and distribution of 5-Methylthiophen-2-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments . For example, 5-Methylthiophen-2-amine hydrochloride can be transported into the cell via membrane transporters and subsequently distributed to various organelles, where it exerts its effects.
Subcellular Localization
The subcellular localization of 5-Methylthiophen-2-amine hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 5-Methylthiophen-2-amine hydrochloride may localize to the mitochondria, where it influences cellular respiration and energy production . Additionally, its localization to the nucleus can impact gene expression and cellular signaling pathways.
特性
IUPAC Name |
5-methylthiophen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS.ClH/c1-4-2-3-5(6)7-4;/h2-3H,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILOTHBDLYJRIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490500 |
Source


|
| Record name | 5-Methylthiophen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41940-48-1 |
Source


|
| Record name | 5-Methylthiophen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)